

# Application Notes and Protocols for Clinical Trials of Ceftaroline in Pneumonia Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of clinical trials for **Ceftaroline** in the treatment of pneumonia, with a primary focus on Community-Acquired Pneumonia (CAP). The protocols and data presented are based on the pivotal FOCUS 1 and FOCUS 2 Phase 3 clinical trials, which were instrumental in the regulatory approval of **Ceftaroline** for this indication.

## Introduction

**Ceftaroline** fosamil is a fifth-generation cephalosporin with broad-spectrum bactericidal activity against common respiratory pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy and safety in treating CAP have been established in two large, randomized, double-blind, multicenter Phase 3 trials known as FOCUS 1 and FOCUS 2.[3][4] These studies compared **Ceftaroline** with the standard-of-care antibiotic, ceftriaxone.

## **Mechanism of Action**

**Ceftaroline** is a prodrug that is rapidly converted in the body to its active form, **ceftaroline**.[5] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. **Ceftaroline** binds with high affinity to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] A key feature of **Ceftaroline** is its high affinity for PBP2a of MRSA and PBP2x of



Streptococcus pneumoniae, which are often responsible for resistance to other β-lactam antibiotics.[6][7] This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to bacterial cell wall disruption and ultimately cell death.[5] Recent studies also suggest an allosteric regulation mechanism where **Ceftaroline** binds to a site on PBP2a distinct from the active site, inducing a conformational change that facilitates its inhibitory action.[8]



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **Ceftaroline**'s mechanism of action.

# **Clinical Trial Design and Protocols**

The FOCUS 1 and FOCUS 2 trials were designed to assess the non-inferiority of **Ceftaroline** compared to ceftriaxone in treating hospitalized adult patients with moderate to severe CAP.[9] [10]



## **Study Design**

- Trial Phase: Phase 3
- Design: Randomized, double-blind, multicenter, active-controlled, non-inferiority trials.[11]
   [12]
- Patient Population: Hospitalized adults (≥18 years) with a diagnosis of CAP, classified as Pneumonia Outcomes Research Team (PORT) risk class III or IV.[13][14]
- Randomization: Patients were randomized in a 1:1 ratio to receive either Ceftaroline or ceftriaxone.[11][12]

# **Experimental Protocols**

#### **Inclusion Criteria:**

- Age ≥18 years.[15]
- Hospitalization for CAP requiring intravenous antibiotic therapy.[13]
- Radiographically confirmed new or progressive pulmonary infiltrate(s).[16]
- Acute illness (≤7 days' duration) with at least three clinical signs or symptoms of lower respiratory tract infection (e.g., new or increased cough, purulent sputum, fever, abnormal chest examination).[13]
- PORT risk class III or IV.[13]

#### **Exclusion Criteria:**

- CAP of PORT risk class I, II, or V.[14]
- Requirement for admission to an Intensive Care Unit (ICU) at baseline.[14]
- Infection known or suspected to be caused by atypical pathogens or pathogens not typically associated with CAP.[16]



- Known or suspected MRSA infection (as the comparator, ceftriaxone, is not active against MRSA).[16]
- Creatinine clearance ≤30 mL/min.[16]
- Receipt of potentially effective antimicrobial therapy for more than 24 hours within the 72 hours prior to randomization.



Click to download full resolution via product page

Figure 2: High-level experimental workflow for the FOCUS clinical trials.

#### Treatment Regimen:

- Ceftaroline Group: 600 mg administered intravenously every 12 hours for 5 to 7 days.[11]
   [12]
- Ceftriaxone Group: 1 g administered intravenously every 24 hours for 5 to 7 days.[11][12]
- In the FOCUS 1 trial, all patients also received two doses of oral clarithromycin (500 mg) on day 1 to cover for atypical pathogens.[12]

#### Assessments:

 Clinical Assessment: Signs and symptoms of pneumonia were monitored daily during treatment.



- Microbiological Assessment: Baseline respiratory (e.g., sputum) and blood samples were
  collected for culture and susceptibility testing.[17][18] Urinary antigen testing for Legionella
  pneumophila and Streptococcus pneumoniae was also performed.[19]
- Primary Efficacy Endpoint: The primary outcome was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 8 to 15 days after the last dose of the study drug.[4][9]
- Definition of Clinical Cure: Resolution of all signs and symptoms of pneumonia, or improvement to such an extent that no further antimicrobial therapy was necessary.[1]

## **Data Presentation**

The following tables summarize the key quantitative data from the integrated analysis of the FOCUS 1 and FOCUS 2 trials.

Table 1: Clinical Cure Rates in the Clinically Evaluable (CE) and Modified Intent-to-Treat Efficacy (MITTE) Populations[3]

| Population | Ceftaroline (n/N, %) | Ceftriaxone (n/N,<br>%) | Difference (95% CI) |
|------------|----------------------|-------------------------|---------------------|
| CE         | 387/459 (84.3%)      | 349/449 (77.7%)         | 6.7% (1.6, 11.8)    |
| MITTE      | 479/579 (82.6%)      | 439/573 (76.6%)         | 6.0% (1.4, 10.7)    |

Table 2: Clinical Cure Rates by Common Pathogens in the Microbiologically Evaluable (ME) Population[16][19]

| Pathogen                 | Ceftaroline (n/N, %) | Ceftriaxone (n/N, %) |
|--------------------------|----------------------|----------------------|
| Streptococcus pneumoniae | 59/69 (85.5%)        | 48/70 (68.6%)        |
| Staphylococcus aureus    | 18/25 (72.0%)        | 15/25 (60.0%)        |
| Haemophilus influenzae   | 20/24 (83.3%)        | 17/20 (85.0%)        |
| Klebsiella pneumoniae    | 13/14 (92.9%)        | 10/13 (76.9%)        |
| Escherichia coli         | 10/12 (83.3%)        | 9/13 (69.2%)         |



Table 3: Subgroup Analysis of Clinical Cure Rates in the Clinically Evaluable (CE) Population from a Study in Asian Patients[20]

| Subgroup            | Ceftaroline (n/N, %) | Ceftriaxone (n/N, %) |
|---------------------|----------------------|----------------------|
| Age <65 years       | 35/49 (71.4%)        | 35/49 (71.4%)        |
| Age ≥65 years       | 45/56 (80.4%)        | 26/51 (51.0%)        |
| PORT Risk Class III | 46/61 (75.4%)        | 39/64 (60.9%)        |
| PORT Risk Class IV  | 34/44 (77.3%)        | 22/36 (61.1%)        |
| CURB-65 Score 0-1   | 30/38 (78.9%)        | 21/36 (58.3%)        |
| CURB-65 Score 2-3   | 47/63 (74.6%)        | 37/58 (63.8%)        |

Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Safety Population[21][22]

| Adverse Event               | Ceftaroline (N=613) % | Ceftriaxone (N=615) % |
|-----------------------------|-----------------------|-----------------------|
| Any TEAE                    | 47.0%                 | 45.7%                 |
| Diarrhea                    | 4.2%                  | 3.3%                  |
| Headache                    | 3.4%                  | 2.4%                  |
| Insomnia                    | 3.1%                  | 2.8%                  |
| Nausea                      | 2.9%                  | 3.1%                  |
| Hypokalemia                 | 2.6%                  | 3.4%                  |
| Phlebitis                   | 2.5%                  | 2.8%                  |
| Serious TEAEs               | 11.3%                 | 11.7%                 |
| Discontinuation due to TEAE | 4.4%                  | 4.1%                  |
| Death                       | 2.4%                  | 2.0%                  |
| ·                           | <u> </u>              | <u> </u>              |

# Conclusion



The clinical trial data from the FOCUS 1 and 2 studies demonstrate that **Ceftaroline** is an effective and well-tolerated treatment for community-acquired pneumonia in hospitalized adults. [21] **Ceftaroline** was non-inferior to ceftriaxone, and a pooled analysis suggested numerically higher clinical cure rates, particularly in patients with Streptococcus pneumoniae infection.[3] [23] The safety profile of **Ceftaroline** is consistent with the cephalosporin class of antibiotics. [22] These findings support the use of **Ceftaroline** as a valuable therapeutic option for the management of CAP.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Ceftaroline fosamil treatment patterns and outcomes in adults with community-acquired pneumonia: a real-world multinational, retrospective study PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 6. What is Ceftaroline Fosamil used for? [synapse.patsnap.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FOCUS 2: a randomized, double-blinded, multicentre, Phase III trial of the efficacy and safety of ceftaroline fosamil versus ceftriaxone in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FOCUS 1: a randomized, double-blinded, multicentre, Phase III trial of the efficacy and safety of ceftaroline fosamil versus ceftriaxone in community-acquired pneumonia - PubMed

## Methodological & Application





[pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Phase III, randomized, controlled, non-inferiority trial of ceftaroline fosamil 600 mg every 8 h versus vancomycin plus aztreonam in patients with complicated skin and soft tissue infection with systemic inflammatory response or underlying comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Review of ceftaroline fosamil microbiology: integrated FOCUS studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of Ceftaroline Fosamil in Hospitalized Patients with Community-Acquired Pneumonia in China: Subset Analysis of an International Phase 3 Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrated safety summary of FOCUS 1 and FOCUS 2 trials: Phase III randomized, double-blind studies evaluating ceftaroline fosamil for the treatment of patients with community-acquired pneumonia PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Integrated safety summary of FOCUS 1 and FOCUS 2 trials: Phase III
  randomized, double-blind studies evaluating ceftaroline fosamil for the treatment of patients
  with community-acquired pneumonia. | Semantic Scholar [semanticscholar.org]
- 23. Assessment of ceftaroline fosamil in the treatment of community-acquired bacterial pneumonia due to Streptococcus pneumoniae: insights from two randomized trials PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Clinical Trials of Ceftaroline in Pneumonia Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109729#designing-clinical-trials-for-ceftaroline-in-pneumonia-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com